![molecular formula C20H22O7 B1244093 (2S)-5,6,7,3',4'-Pentamethoxyflavanone](/img/structure/B1244093.png)
(2S)-5,6,7,3',4'-Pentamethoxyflavanone
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Overview
Description
(2S)-5,6,7,3',4'-Pentamethoxyflavanone is a natural product found in Citrus japonica and Citrus kinokuni with data available.
Scientific Research Applications
Biological Activities and Properties
(2S)-5,6,7,3',4'-Pentamethoxyflavanone, a polymethoxyflavone, has garnered interest due to its biological activities. Research has demonstrated various properties of this compound:
Biological Activities : It's one of the polymethoxyflavones (PMFs) isolated from Citrus reticulata 'Chachi' peel, showing promising biological activities. PMFs, including (2S)-5,6,7,3',4'-Pentamethoxyflavanone, have been investigated for their inhibitory activities against sterol regulatory element-binding proteins and antiproliferative effects on tumor cell lines. They also significantly inhibit nitric oxide production, with their effects varying depending on the number of methoxy groups (Duan et al., 2017).
Isolation from Citrus Species : This compound has been isolated from the peel of Citrus kinokuni Hort. ex Tanaka. The isolation and identification processes of such compounds are crucial for understanding their structure and potential applications (Iwase et al., 2001).
Presence in Various Plant Species : Research has found this compound in various plants, like Cassia renigera and Ageratum tomentosum var. bracteatum. Its presence in different plant species can indicate its ecological roles and potential uses in pharmacology and other scientific fields (Tiwari & Bajpai, 1977; Vázquez et al., 1988).
properties
Molecular Formula |
C20H22O7 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H22O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-8,10,14H,9H2,1-5H3/t14-/m0/s1 |
InChI Key |
HFKPIRGXRKMHJS-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
synonyms |
(2)-5,6,7,8,4'-pentamethoxyflavanone (2S)-5,6,7,3',4'-pentamethoxyflavanone (2S)-5,6,7,8,4'-pentamethoxy-flavanone 2(+,-)-5,6,7,8,4'-pentamethoxyflavanone 2-5,6,7,8,4'-pentamethoxyflavanone 5,6,7,8,4'-PMF |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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